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Application Notes and Protocols: HOE 32020 (Hoechst 33342) for Flow Cytometry

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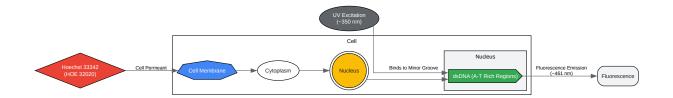
Introduction

HOE 32020, more commonly known as Hoechst 33342, is a cell-permeant, blue-fluorescent DNA stain.[1] Its high specificity for adenine-thymine (A-T) rich regions of the minor groove in double-stranded DNA makes it an invaluable tool for a variety of applications in flow cytometry. [2][3] Unlike other DNA intercalating dyes, Hoechst 33342 is supravital, meaning it can effectively stain the nuclei of living cells without immediate cytotoxic effects, making it ideal for live-cell analysis and cell sorting.[4][5] Its primary applications include cell cycle analysis, apoptosis detection through the identification of pyknotic nuclei, and the identification of side populations in stem cell research. This document provides detailed protocols and application notes for the optimal use of HOE 32020 (Hoechst 33342) in flow cytometry.

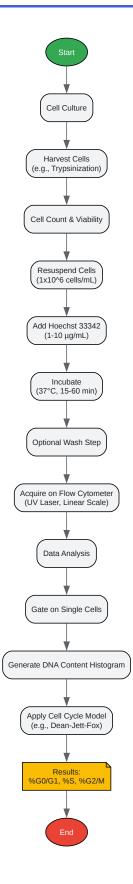
Mechanism of Action

Hoechst 33342 is a non-intercalating dye that binds to the minor groove of DNA.[3] This binding is preferential to A-T rich sequences. Upon binding to DNA, the dye undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, resulting in a bright blue fluorescence when excited by ultraviolet (UV) light.[3] This stoichiometric binding allows for the quantitative assessment of DNA content within a cell population, which is the basis for cell cycle analysis.









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